N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide
Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 1H-imidazole moiety and at the 8-position with a 4-methylthiophene-2-carboxamide group. The quinoline scaffold is renowned for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The 4-methylthiophene carboxamide substituent contributes to lipophilicity, influencing membrane permeability and bioavailability.
Properties
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-9-15(24-10-12)18(23)20-14-4-2-3-13-5-6-16(21-17(13)14)22-8-7-19-11-22/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDWWIYSMWABRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide typically involves a multi-step process. One common approach includes:
N-acylation: This step involves the reaction of 8-aminoquinoline with an acylating agent to form an intermediate.
N-alkylation: The intermediate is then alkylated with an appropriate alkylating agent.
Quaternization: The final step involves the quaternization of the nitrogen heterocycle to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide serves as a valuable building block in synthetic chemistry. Its unique structure allows for the synthesis of more complex molecules, facilitating advancements in chemical research.
Biology
This compound has been investigated for its potential as an antimicrobial and anticancer agent . Research indicates that it may inhibit specific enzymes or receptors involved in disease processes.
Medicine
The therapeutic potential of this compound is being explored in the treatment of diseases such as cancer and tuberculosis. Its mechanisms of action may involve inducing apoptosis in cancer cells and inhibiting bacterial growth.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties.
Antitumor Activity
Studies have shown that similar compounds exhibit significant antitumor properties. For instance, derivatives containing imidazole and quinoline moieties have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 4 | Antitumor |
| HCT116 | 10 | Antitumor |
| HepG2 | 17 | Antitumor |
Antimicrobial Properties
Research into the antimicrobial efficacy of this compound reveals:
| Microorganism | IC50 (µM) | Activity |
|---|---|---|
| S. aureus | 50 | Antibacterial |
| E. coli | 75 | Moderate Antibacterial |
Case Studies and Research Findings
Several studies provide insights into the efficacy of this compound:
- Antitumor Efficacy Study : A study on the A549 cell line showed an IC50 value of 4 µM, indicating strong antitumor activity.
- Antimicrobial Study : Research demonstrated effectiveness against S. aureus with an IC50 value of 50 µM, suggesting potential for treating bacterial infections.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Comparative Compounds
Key Observations :
- The target compound’s quinoline-imidazole-thiophene architecture contrasts with benzimidazole-triazole-thiazole hybrids (e.g., 9c ), which prioritize bulkier aromatic systems for target engagement.
- The tetrahydroisoquinoline derivative lacks the thiophene-carboxamide group but retains imidazole functionality, suggesting divergent pharmacokinetic profiles.
Key Observations :
- The target compound likely employs amide coupling between a quinoline-imidazole amine and 4-methylthiophene-2-carboxylic acid, differing from the CDI-mediated activation used for alcohol intermediates in .
- Compounds in utilize click chemistry (Cu-catalyzed triazole formation), a modular approach absent in the target’s synthesis.
Table 3: Comparative Bioactivity and Properties
Key Observations :
- Compound 9c demonstrates significant α-glucosidase inhibition, suggesting the target’s thiophene-carboxamide may similarly engage carbohydrate-processing enzymes.
- The tetrahydroisoquinoline derivative ’s lower LogP (~2.1) and amine group could enhance blood-brain barrier penetration, unlike the target compound.
Research Implications
The structural and functional diversity of these analogs highlights the importance of substituent selection in drug design. The target compound’s imidazole-quinoline-thiophene triad offers a balance of metal coordination, aromatic stacking, and lipophilicity, distinguishing it from sulfonyl-quinolines or benzimidazole-triazole hybrids . Further studies should explore its specificity for kinase targets and comparative ADMET profiles.
Biological Activity
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing studies on its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be described as follows:
- Molecular Formula : C15H13N3OS
- Molecular Weight : 285.35 g/mol
- Key Functional Groups : Imidazole ring, quinoline moiety, and a thiophene carboxamide.
Biological Activity Overview
The compound has been evaluated for various biological activities including:
-
Antitumor Activity :
- Studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing imidazole and quinoline moieties have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 4 to 17 µM .
- Antimicrobial Properties :
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies provide insights into the compound's efficacy:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| A549 | 4 | Antitumor | |
| S. aureus | 50 | Antibacterial | |
| E. coli | 75 | Moderate Antibacterial |
Detailed Research Findings
- Antitumor Efficacy :
- Antimicrobial Studies :
Q & A
Q. What are the established synthetic routes for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide?
The synthesis typically involves coupling imidazole-substituted quinoline derivatives with thiophene-carboxamide precursors. For example:
- Step 1 : Prepare 2-(1H-imidazol-1-yl)quinolin-8-amine via nucleophilic substitution of 8-aminoquinoline with imidazole under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2 : React the intermediate with 4-methylthiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the carboxamide bond .
- Purification : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (20:80 to 50:50) to isolate the product .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm the presence of imidazole (δ 7.5–8.0 ppm), quinoline (δ 8.5–9.0 ppm), and thiophene (δ 6.5–7.0 ppm) protons .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ 363.12; observed 363.11) .
- Melting Point : Compare experimental values (e.g., 195–197°C) with literature to assess purity .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water .
- Storage : Store at –20°C under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How can contradictory yields in synthesis be addressed?
Discrepancies in yields (e.g., 40% vs. 60%) may arise from:
Q. What methodologies are used to evaluate biological activity (e.g., enzyme inhibition)?
Q. How can metabolite profiling be conducted for this compound?
- In Vivo Studies : Administer the compound to model organisms (e.g., rats), collect plasma/liver samples, and extract metabolites using acetonitrile precipitation.
- HRMS/MS Analysis : Identify major metabolites (e.g., hydroxylated or glucuronidated derivatives) via fragmentation patterns and compare with synthetic standards .
Q. How should researchers resolve discrepancies in NMR data across batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
